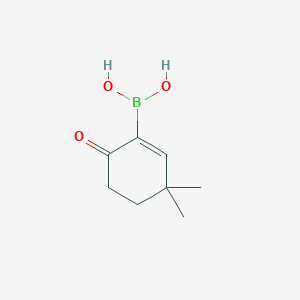

(3,3-Dimethyl-6-oxocyclohex-1-en-1-yl)boronic acid

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

准备方法

The synthesis of (3,3-Dimethyl-6-oxocyclohex-1-en-1-yl)boronic acid typically involves the reaction of 3,3-dimethyl-6-oxocyclohex-1-ene with boronic acid under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity . Industrial production methods may involve bulk custom synthesis and procurement to meet the demand for research and development .

化学反应分析

(3,3-Dimethyl-6-oxocyclohex-1-en-1-yl)boronic acid undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding alcohols or ketones.

Reduction: Reduction reactions can convert it into different hydrocarbon derivatives.

Substitution: It can undergo substitution reactions where the boronic acid group is replaced by other functional groups.

Addition: The compound can participate in addition reactions, such as the addition of organometallic reagents.

Common reagents and conditions used in these reactions include catalysts like palladium, solvents like tetrahydrofuran (THF), and specific temperature and pressure conditions . Major products formed from these reactions depend on the type of reaction and the reagents used.

科学研究应用

Organic Synthesis

The compound serves as a valuable building block in organic synthesis. Its reactivity allows it to participate in various chemical transformations, including:

- Oxidation : Conversion to alcohols or ketones.

- Reduction : Formation of hydrocarbon derivatives.

- Substitution : Replacement of the boronic acid group with other functional groups.

- Addition Reactions : Engaging with organometallic reagents.

Biological Applications

Research into the biological activity of (3,3-Dimethyl-6-oxocyclohex-1-en-1-yl)boronic acid indicates its potential interactions with biomolecules:

- The boronic acid moiety can form reversible covalent bonds with diols and nucleophiles, influencing various biological pathways.

- Investigations are ongoing regarding its therapeutic applications, including drug development targeting specific diseases .

Medical Applications

The compound is being studied for its potential in drug development:

- Its unique structure may contribute to the creation of novel drug candidates with specific biological activities.

- Applications include the development of therapeutic agents that leverage its reactivity and binding properties .

Sensing Technologies

Boronic acids, including this compound, are utilized in sensing applications due to their ability to interact with diols:

- These interactions allow for the detection of biomolecules such as glucose and other analytes.

- Boronic acids can be incorporated into polymeric matrices for controlled release systems and sensing devices .

Case Studies and Research Findings

Recent studies have highlighted various applications of this compound:

Case Study 1: Drug Development

Research has shown that derivatives of this compound can inhibit specific enzymes involved in bacterial infections, suggesting potential therapeutic roles in treating infections caused by Pseudomonas aeruginosa .

Case Study 2: Sensing Applications

A study demonstrated the use of boronic acids in creating responsive polymeric gels that change properties based on glucose concentration. This technology could lead to advancements in diabetes management through controlled insulin release systems .

作用机制

The mechanism of action of (3,3-Dimethyl-6-oxocyclohex-1-en-1-yl)boronic acid involves its interaction with specific molecular targets and pathways. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in various chemical and biological processes . The exact molecular targets and pathways involved depend on the specific application and the context in which the compound is used.

相似化合物的比较

(3,3-Dimethyl-6-oxocyclohex-1-en-1-yl)boronic acid can be compared with other boronic acid derivatives, such as:

- Phenylboronic acid

- Methylboronic acid

- Vinylboronic acid

These compounds share similar chemical properties but differ in their specific structures and reactivity.

生物活性

(3,3-Dimethyl-6-oxocyclohex-1-en-1-yl)boronic acid, with the CAS number 221006-68-4 and molecular formula C₈H₁₃BO₃, is a boronic acid derivative that has garnered interest in various fields including medicinal chemistry and biochemistry. This article explores its biological activity, mechanisms of action, and potential applications based on diverse research findings.

| Property | Value |

|---|---|

| Molecular Formula | C₈H₁₃BO₃ |

| Molecular Weight | 168.00 g/mol |

| IUPAC Name | (3,3-dimethyl-6-oxocyclohexen-1-yl)boronic acid |

| CAS Number | 221006-68-4 |

The biological activity of this compound is primarily attributed to its ability to form reversible covalent bonds with diols and other nucleophiles. This property is significant in the context of enzyme inhibition and molecular recognition processes. Boronic acids are known to interact with various biological targets, including:

- Enzymes : They can act as inhibitors by binding to the active sites of enzymes, particularly those involved in metabolic pathways.

- Receptors : Interactions with cell surface receptors can influence signaling pathways related to growth and differentiation.

- Antibody Mimics : Due to their structural features, boronic acids can mimic antibodies that recognize biologically important saccharides .

Biological Activities

Research indicates that this compound exhibits several biological activities:

Enzyme Inhibition

Boronic acids are recognized for their role as enzyme inhibitors. For instance, they are used in the development of inhibitors targeting proteases and glycosidases. The unique structural characteristics of this compound may allow it to inhibit key enzymes involved in disease processes such as cancer and diabetes .

Case Study 1: Enzyme Inhibition

In a study examining boronic acid derivatives, it was found that compounds similar to this compound effectively inhibited the activity of certain proteases involved in tumor progression. The mechanism involved competitive inhibition where the boronic acid moiety formed a stable complex with the enzyme's active site .

Case Study 2: Anticancer Potential

Research has suggested that boronic acids can serve as potential therapeutic agents in cancer treatment due to their ability to interfere with cellular signaling pathways. A derivative similar to this compound was shown to reduce cell viability in cancer cell lines through apoptosis induction.

Applications in Drug Development

The unique properties of this compound make it a valuable candidate for drug development:

- Antitumor Agents : Its ability to inhibit specific enzymes could be harnessed for developing new cancer therapies.

- Antibiotics : The antimicrobial properties may lead to novel antibiotic formulations.

- Diagnostic Tools : Its interactions with biomolecules could be utilized in diagnostic applications for disease detection.

属性

IUPAC Name |

(3,3-dimethyl-6-oxocyclohexen-1-yl)boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13BO3/c1-8(2)4-3-7(10)6(5-8)9(11)12/h5,11-12H,3-4H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMARAEULVSDJBH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(CCC1=O)(C)C)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13BO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00435959 |

Source

|

| Record name | (3,3-Dimethyl-6-oxocyclohex-1-en-1-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00435959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.00 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

221006-68-4 |

Source

|

| Record name | (3,3-Dimethyl-6-oxocyclohex-1-en-1-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00435959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。